N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMBQBDTFUENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological studies, particularly in its antimicrobial and anti-proliferative activities.
Medicine: It has been investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines.
Industry: The compound’s unique properties make it suitable for use in the development of sensors and other industrial applications.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide exerts its effects is not fully understood. it is believed to involve the modulation of specific molecular targets and pathways. For instance, in cancer therapy, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and benzamide moiety, which significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations:
- Bioactivity: Compounds with amino-thiazole (7e) or indole () substituents show hypothesized antimicrobial or anticancer activity, suggesting that bulkier substituents may favor interactions with microbial targets .
- Thermal Stability: Derivatives like 7e (melting point 162–165°C) exhibit higher thermal stability than simpler analogs, possibly due to hydrogen-bonding networks from amino-thiazole groups .
Pharmacokinetic and Computational Predictions
While explicit ADMET data for the target compound is unavailable, structural analogs provide insights:
- Sulfamoyl Derivatives (LMM5/LMM11) : Exhibit moderate solubility due to polar sulfonamide groups, which may limit bioavailability compared to ethylsulfanyl-containing analogs .
- Amino-Thiazole Derivatives (7e): Predicted to have higher metabolic stability due to hydrogen-bond donor-acceptor interactions with enzymes like CYP450 .
Q & A
Q. What are the key synthetic routes for preparing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Coupling the oxadiazole intermediate with a benzamide derivative. For example, 3-(ethylsulfanyl)benzoic acid can be activated with carbodiimides (e.g., EDC/HOBt) and reacted with the oxadiazole amine .
- Optimization : Reaction conditions (temperature, solvent, catalysts) significantly impact yields. For instance, pyridine is often used as a base to neutralize HCl during acyl chloride couplings .
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (C=N signals at ~160–165 ppm) and substituent integration (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry : ESI-MS or APCI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including π-π stacking between aromatic rings and hydrogen bonding (if crystals are obtainable) .
Q. What preliminary biological screening assays are relevant for this compound?
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, with MIC values compared to standards like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinetic studies targeting enzymes like carbonic anhydrase or kinases, using fluorometric or calorimetric methods .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic Stability : Assess hepatic microsomal degradation to identify rapid metabolism (e.g., ethylsulfanyl oxidation) that reduces in vivo efficacy .
- Solubility Optimization : Modify formulation using co-solvents (DMSO/PEG) or nanoparticle encapsulation to enhance bioavailability .
- Target Engagement : Use biophysical methods (SPR, ITC) or isotopic labeling to confirm direct binding to proposed targets .
Q. What strategies address low synthetic yields of the oxadiazole core?
- Alternative Cyclization Agents : Replace POCl₃ with polyphosphoric acid (PPA) to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 18h to 30min) and improve yields by 15–20% .
- Purification Techniques : Use preparative HPLC with C18 columns to isolate high-purity fractions (>95%) from byproducts .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Substituent Effects :
- Activity Trends : Analogues with electron-withdrawing groups (e.g., -CF₃) on the benzamide show 2–3x higher kinase inhibition .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular Docking : AutoDock or Glide simulations model interactions with enzyme active sites (e.g., hCA II or kinase ATP-binding pockets) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide design .
Q. How are discrepancies in enzyme inhibition data analyzed?
- Assay Validation : Confirm enzyme activity with positive controls (e.g., ATP for kinases) and rule out assay interference (e.g., compound fluorescence) .
- Allosteric Effects : Use competitive binding assays (e.g., SPR) to distinguish direct inhibition from allosteric modulation .
- Structural Analysis : Compare X-ray structures of enzyme-compound complexes to identify non-canonical binding modes .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
